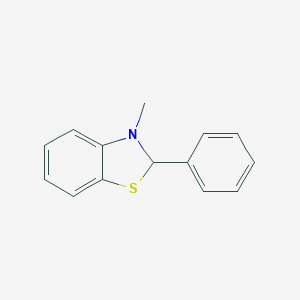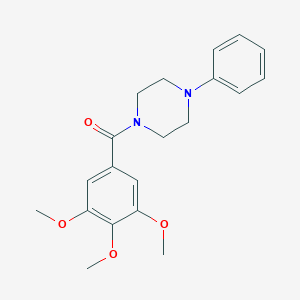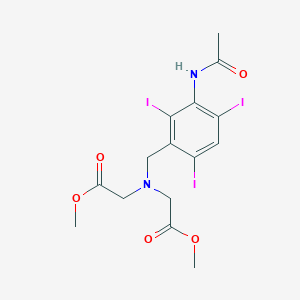
Lutetium(3+) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium(3+) acetate is a chemical compound formed by the combination of lutetium ions and acetate ions. It is the acetate salt of lutetium with the chemical formula Lu(C₂H₃O₂)₃. This compound is known for its water solubility and forms colorless crystals. Lutetium is a rare earth element, and its compounds are often used in various scientific and industrial applications due to their unique properties .
作用機序
Target of Action
Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .
Mode of Action
This compound interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows this compound to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the somatostatin signaling pathway. By binding to somatostatin receptors, this compound can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .
Pharmacokinetics
It is known that this compound is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, this compound reacts with ammonium fluoride to produce lutetium fluoride . .
生化学分析
Biochemical Properties
It is known that lutetium(3+) acetate can be prepared through neutralization, where a lutetium salt reacts with acetic acid to produce lutetium acetate and water .
Cellular Effects
Lutetium-177, a medically relevant radionuclide of lutetium, has been used in peptide receptor radionuclide therapy . This suggests that lutetium compounds, potentially including this compound, may have significant effects on cellular processes.
Molecular Mechanism
It is known that lutetium generally exhibits the +3 oxidation state in its compounds .
Temporal Effects in Laboratory Settings
It is known that this compound is a water-soluble salt that forms colorless crystals .
Dosage Effects in Animal Models
A study on lutetium-177 showed that the animals had an initial drop in white blood cells starting 4 days post injection, which recovered after 21 days .
Metabolic Pathways
It is known that lutetium compounds are formed by the lanthanide metal lutetium (Lu) and lutetium generally exhibits the +3 oxidation state in these compounds .
Subcellular Localization
A study on a different protein showed that altering the subcellular localization resulted in varying biotransformation rates .
準備方法
Lutetium(3+) acetate can be synthesized through several methods:
Neutralization Reaction: This involves the reaction of a lutetium salt with acetic acid to produce lutetium acetate and water. For example[ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] [ \text{Lu}(\text{OH})_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Reaction with Gaseous Acetic Acid: Lutetium oxide can react with gaseous acetic acid or a 50% acetic acid solution to produce lutetium acetate.
化学反応の分析
Lutetium(3+) acetate undergoes various chemical reactions, including:
Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride and ammonium acetate[ \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]
Reaction with Phosphoric Acid: This reaction produces lutetium phosphate and acetic acid[ \text{Lu}(\text{CH}_3\text{COO})_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ] These reactions typically occur under controlled conditions to ensure the desired products are formed.
科学的研究の応用
Lutetium(3+) acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Lutetium compounds, including this compound, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy. .
Industry: It is used in the production of specialty glasses, ceramics, and phosphors.
類似化合物との比較
Lutetium(3+) acetate can be compared with other similar compounds, such as:
- Ytterbium(3+) acetate
- Thulium(3+) acetate
- Erbium(3+) acetate These compounds share similar chemical properties due to their position in the lanthanide series. this compound is unique in its applications, particularly in medical treatments involving lutetium-177, which is not as commonly used with other lanthanides .
This compound stands out due to its specific applications in targeted radiotherapy and its role in advanced scientific research.
特性
CAS番号 |
18779-08-3 |
|---|---|
分子式 |
C2H4LuO2 |
分子量 |
235.02 g/mol |
IUPAC名 |
acetic acid;lutetium |
InChI |
InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
WXHWNEZDKCJUFF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] |
正規SMILES |
CC(=O)O.[Lu] |
Key on ui other cas no. |
18779-08-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)









![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

